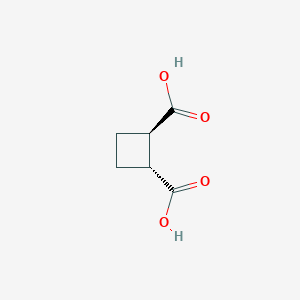
3-Fluor-2-hydroxypyridin
Übersicht
Beschreibung
3-Fluoro-2-hydroxypyridine is an organic compound with the molecular formula C5H4FNO It is a derivative of pyridine, where a fluorine atom and a hydroxyl group are substituted at the 3 and 2 positions, respectively
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated pyridine derivatives.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that pyridine derivatives can be used in the preparation of imaging agents for nicotinic α4β2 receptors . These receptors are found in the nervous system and play a crucial role in neurotransmission.
Mode of Action
It can be inferred from the general properties of fluoropyridines that the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring can influence the compound’s reactivity . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It is known that fluoropyridines can potentially affect various biological applications due to their unique physical, chemical, and biological properties .
Pharmacokinetics
For instance, the presence of a fluorine atom can enhance the metabolic stability of a compound, potentially affecting its bioavailability .
Result of Action
It is known that fluoropyridines can have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Biochemische Analyse
Biochemical Properties
The current literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with
Cellular Effects
It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-2-hydroxypyridine is not well defined. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the changes in the effects of 3-Fluoro-2-hydroxypyridine over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-hydroxypyridine at different dosages in animal models have not been reported in the literature . Therefore, it is not possible to discuss any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of 3-Fluoro-2-hydroxypyridine within cells and tissues are not well defined . There is no specific information available on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Fluoro-2-hydroxypyridine can be synthesized from 2-amino-3-hydroxypyridine through a diazotization reaction. This involves treating 2-amino-3-hydroxypyridine with sodium nitrite in the presence of tetrafluoroboric acid, resulting in the formation of 3-fluoro-2-hydroxypyridine .
Industrial Production Methods
In industrial settings, the synthesis of 3-fluoro-2-hydroxypyridine can be achieved through the fluorination of pyridine derivatives using fluorinating agents such as hydrofluoric acid or fluoroboric acid. The reaction conditions typically involve elevated temperatures and the use of catalysts to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridone derivatives.
Reduction: Reduction reactions can convert it into different hydroxypyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridones, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-hydroxypyridine
- 4-Fluoro-2-hydroxypyridine
- 3-Chloro-2-hydroxypyridine
Uniqueness
3-Fluoro-2-hydroxypyridine is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISUDJRBCKKAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382609 | |
| Record name | 3-Fluoro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547-29-1 | |
| Record name | 3-Fluoro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-fluoro-2-hydroxypyridine in the synthesis of liquid crystals?
A1: 3-fluoro-2-hydroxypyridine serves as a starting material in the multi-step synthesis of 3-fluoropyridine derivatives, which can be incorporated into liquid crystal mixtures []. The specific compound highlighted in the research is 3-fluoro-5-octyl-2-(4-octyloxyphenyl)pyridine.
Q2: How does the introduction of a fluorine atom in the 3-position of the pyridine ring affect the properties of the final liquid crystal mixture?
A2: The incorporation of fluorine aims to modify the physical properties of the liquid crystal mixture without altering its fundamental liquid-crystalline phase []. Specifically, it is expected to influence the spontaneous polarization value and the melting point of the mixture. This is important for optimizing the performance of liquid crystals in applications like displays, where response time (related to spontaneous polarization) and operating temperature range (related to melting point) are critical factors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)



![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)



![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)




